
Indium(iii)trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indium(III) trifluoroacetate is a chemical compound that consists of indium in its +3 oxidation state coordinated with trifluoroacetate ligands. This compound is part of the broader class of indium(III) complexes, which are known for their versatility and wide range of applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Indium(III) trifluoroacetate can be synthesized through the reaction of indium(III) oxide or indium(III) chloride with trifluoroacetic acid. The reaction typically involves heating the reactants under reflux conditions to ensure complete conversion. The general reaction can be represented as:
In2O3+6CF3COOH→2In(CF3COO)3+3H2O
Industrial Production Methods: Industrial production of indium(III) trifluoroacetate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of high-purity starting materials and advanced purification techniques, such as recrystallization, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Indium(III) trifluoroacetate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in ligand exchange reactions where the trifluoroacetate ligands are replaced by other ligands.
Coordination Reactions: It can form coordination complexes with various organic and inorganic ligands.
Common Reagents and Conditions: Common reagents used in reactions with indium(III) trifluoroacetate include organic ligands, reducing agents, and other metal salts. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed: The major products formed from reactions involving indium(III) trifluoroacetate depend on the specific reagents and conditions used. For example, reactions with sulfur-containing ligands can produce indium sulfide complexes .
Scientific Research Applications
Indium(III) trifluoroacetate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions involving carbon-carbon bond formation.
Medicine: Indium(III) complexes, including indium(III) trifluoroacetate, are investigated for their anticancer properties and use in photodynamic therapy.
Industry: It is used in the production of indium-containing materials, such as indium oxide and indium sulfide, which are important in electronics and optoelectronics
Mechanism of Action
The mechanism by which indium(III) trifluoroacetate exerts its effects depends on its application:
Catalysis: In catalytic reactions, indium(III) trifluoroacetate acts as a Lewis acid, facilitating the formation of reactive intermediates that drive the reaction forward.
Bioimaging and Radiopharmaceuticals: The compound’s ability to emit Auger electrons upon exposure to gamma radiation makes it useful in imaging and therapeutic applications.
Comparison with Similar Compounds
Indium(III) Chloride: Another indium(III) compound used in similar applications but with different reactivity and solubility properties.
Indium(III) Trifluoromethanesulfonate: Known for its use in organic synthesis as a catalyst, similar to indium(III) trifluoroacetate but with different ligand properties.
Uniqueness: Indium(III) trifluoroacetate is unique due to its trifluoroacetate ligands, which impart specific reactivity and solubility characteristics. Its ability to act as a Lewis acid and its applications in bioimaging and radiopharmaceuticals set it apart from other indium(III) compounds .
Properties
Molecular Formula |
C6F9InO6 |
|---|---|
Molecular Weight |
453.86 g/mol |
IUPAC Name |
bis[(2,2,2-trifluoroacetyl)oxy]indiganyl 2,2,2-trifluoroacetate |
InChI |
InChI=1S/3C2HF3O2.In/c3*3-2(4,5)1(6)7;/h3*(H,6,7);/q;;;+3/p-3 |
InChI Key |
VRDNAHLDDUCBMP-UHFFFAOYSA-K |
Canonical SMILES |
C(=O)(C(F)(F)F)O[In](OC(=O)C(F)(F)F)OC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 2-[5-(4-Chlorophenyl)-6,7-dimethyl-2-oxo-2,3-dihydro-1H-thieno[2,3-e][1,4]diazepin-3-yl]acetate](/img/structure/B13397044.png)
![4-Hydroxy-3,5,5-trimethyl-4-[3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]cyclohex-2-en-1-one](/img/structure/B13397045.png)

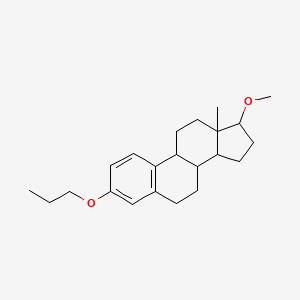
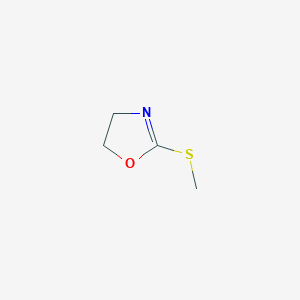
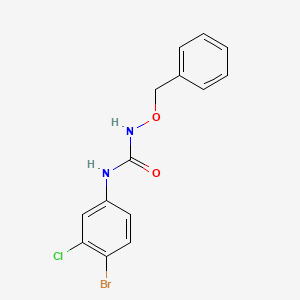
![4-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-[(4-hydroxy-3-methoxyphenyl)methylidene]oxolan-2-one](/img/structure/B13397084.png)
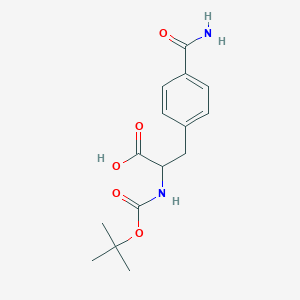

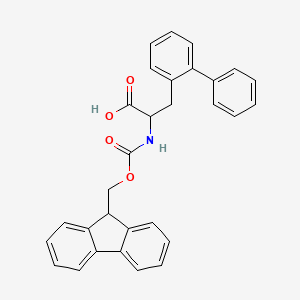
![2-[2-[2-Carbamoyl-4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetic acid;dihydrochloride](/img/structure/B13397098.png)
![N-[(1-methylpyrrolidin-2-yl)methyl]naphthalen-1-amine](/img/structure/B13397104.png)

![Potassium;2-[3-[5-[(2-chloroacetyl)amino]-1,3,3-trimethylindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethyl-1-(3-sulfonatopropyl)indole-5-sulfonate](/img/structure/B13397119.png)
